molecular formula C15H23NO2 B5888211 2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide

2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide

Cat. No. B5888211
M. Wt: 249.35 g/mol
InChI Key: GYTJSIXIBAJDJK-UHFFFAOYSA-N
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Description

2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide, also known as Nootropil, is a synthetic nootropic drug that has been used for its cognitive enhancing effects. Nootropil was first synthesized in 1964 and has since been used for various medical and research purposes.

Mechanism of Action

The exact mechanism of action of 2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide is not fully understood. It is thought to enhance the function of neurotransmitters in the brain, particularly acetylcholine. This compound has also been shown to increase blood flow and oxygen consumption in the brain, which may contribute to its cognitive enhancing effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the density of muscarinic receptors in the brain, which are involved in memory and learning. This compound has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide has a number of advantages for use in lab experiments. It is relatively safe and well-tolerated, with few side effects. It is also readily available and affordable. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are a number of future directions for research on 2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide. One area of research is the potential use of this compound in the treatment of various neurological and psychiatric disorders. Another area of research is the development of more potent and selective nootropic drugs. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain.
Conclusion
In conclusion, this compound is a synthetic nootropic drug that has been extensively studied for its cognitive enhancing effects. It has been shown to improve memory, attention, and learning in both healthy individuals and those with cognitive impairments. This compound has also been studied for its potential use in the treatment of various neurological and psychiatric disorders. While there are still many unanswered questions about the mechanism of action of this compound, it remains an important tool for research in the field of neuroscience.

Synthesis Methods

The synthesis of 2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide involves the reaction of 2-ethylbutyric acid with 4-methoxyphenylacetonitrile in the presence of sodium methoxide. The resulting product is then reduced with lithium aluminum hydride to form this compound. The chemical structure of this compound is shown below:

Scientific Research Applications

2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide has been extensively studied for its cognitive enhancing effects. It has been shown to improve memory, attention, and learning in both healthy individuals and those with cognitive impairments. This compound has also been studied for its potential use in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-4-13(5-2)15(17)16-11-10-12-6-8-14(18-3)9-7-12/h6-9,13H,4-5,10-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTJSIXIBAJDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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